4-Acetoxycyclohexyl Isocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

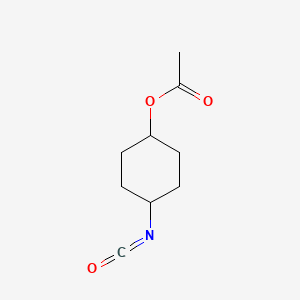

4-Acetoxycyclohexyl Isocyanate is an organic compound with the molecular formula C9H13NO3 It is a derivative of cyclohexyl isocyanate, featuring an acetoxy group attached to the cyclohexyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Acetoxycyclohexyl Isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate, followed by acetylation with acetic anhydride to introduce the acetoxy group. The reaction conditions typically include the use of an inert solvent such as dichloromethane and a base like pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide and nitro-amino compounds to form carbamates, which are then thermally decomposed to yield isocyanates .

Análisis De Reacciones Químicas

Types of Reactions

4-Acetoxycyclohexyl Isocyanate undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form carbamic acid derivatives.

Alcoholysis: Reacts with alcohols to form urethanes.

Aminolysis: Reacts with amines to form ureas.

Cycloaddition: Participates in [4+1] cycloaddition reactions with electrophilic substrates.

Common Reagents and Conditions

Hydrolysis: Water, often catalyzed by acids or bases.

Alcoholysis: Alcohols such as methanol or ethanol, typically under mild conditions.

Aminolysis: Amines like methylamine or ethylamine, usually at room temperature.

Cycloaddition: Electrophilic substrates such as oxadienes or azadienes, often under thermal or catalytic conditions.

Major Products

Hydrolysis: Carbamic acids or their derivatives.

Alcoholysis: Urethanes.

Aminolysis: Ureas.

Cycloaddition: Heterocyclic compounds such as pyrroles and imidazoles.

Aplicaciones Científicas De Investigación

Applications in Polymer Chemistry

a. Polyurethane Production

One of the primary applications of 4-acetoxycyclohexyl isocyanate is in the synthesis of polyurethanes. It serves as a building block for creating flexible and durable polyurethane elastomers and foams. The compound’s ability to form strong bonds with polyols leads to materials with enhanced mechanical properties and thermal stability.

b. Coatings and Adhesives

The compound is also used as a crosslinking agent in coatings and adhesives. Its incorporation into formulations enhances properties such as adhesion, chemical resistance, and durability. For instance, polyisocyanates like this compound are utilized in automotive coatings, wood finishes, and industrial adhesives due to their excellent performance characteristics under various environmental conditions .

Biochemical Applications

a. Surface Modification

In biochemistry, this compound can be employed for surface modification of biomaterials. It allows for the functionalization of surfaces to improve biocompatibility and promote specific interactions with biological molecules. For example, cellulose substrates can be treated with isocyanates to enhance their properties for enzyme immobilization or drug delivery systems .

b. Enzyme Immobilization

The compound has been explored for enzyme immobilization applications, where it facilitates the attachment of enzymes to solid supports. This process enhances the stability and reusability of enzymes in various biochemical processes, including biosensors and bioreactors.

Case Study 1: Polyurethane Foams

A study conducted on the use of this compound in polyurethane foam production demonstrated that formulations incorporating this compound exhibited improved compression strength and resilience compared to traditional formulations without it. The results indicated a significant enhancement in the mechanical properties of the foam, making it suitable for high-performance applications such as automotive seating .

Case Study 2: Coatings Performance

In a comparative analysis of coatings formulated with different isocyanates, those using this compound showed superior adhesion properties on metal substrates under corrosive conditions. The study highlighted its effectiveness in providing long-lasting protection against environmental degradation while maintaining aesthetic qualities .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Chemistry | Polyurethane Synthesis | Enhanced mechanical properties |

| Coatings | Automotive & Industrial Coatings | Improved adhesion and chemical resistance |

| Biochemical Applications | Enzyme Immobilization | Increased stability and reusability |

| Surface Modification | Functionalization of Biomaterials | Improved biocompatibility |

Mecanismo De Acción

The mechanism of action of 4-Acetoxycyclohexyl Isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, urethanes, and ureas, depending on the nucleophile involved. The reaction typically proceeds through a concerted mechanism, where the nucleophile attacks the carbon atom of the isocyanate group, resulting in the formation of a new bond and the release of carbon dioxide .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexyl Isocyanate: Lacks the acetoxy group, making it less reactive in certain applications.

Phenyl Isocyanate: Contains a phenyl group instead of a cyclohexyl group, leading to different reactivity and applications.

Hexamethylene Diisocyanate: A diisocyanate with two isocyanate groups, used extensively in polyurethane production.

Uniqueness

4-Acetoxycyclohexyl Isocyanate is unique due to the presence of the acetoxy group, which enhances its reactivity and allows for the formation of more complex derivatives. This makes it particularly useful in the synthesis of specialized polymers and materials with unique properties.

Actividad Biológica

4-Acetoxycyclohexyl isocyanate (ACHI) is an organic compound belonging to the isocyanate family, characterized by its reactive isocyanate functional group. This article provides a comprehensive overview of the biological activity of ACHI, including its mechanisms of action, potential health effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H11NO2 and features an acetoxy group attached to a cyclohexyl ring with an isocyanate functional group. The structure can be represented as follows:

Mechanisms of Biological Activity

Isocyanates, including ACHI, are known for their reactivity with nucleophiles such as proteins, amino acids, and other biological molecules. This reactivity can lead to various biological effects:

- Protein Modification : ACHI can react with amino groups in proteins, potentially leading to altered protein function or immune responses.

- Respiratory Sensitization : Exposure to ACHI may result in respiratory sensitization, contributing to conditions such as occupational asthma. Studies have shown that even low concentrations of isocyanates can provoke respiratory issues in sensitive individuals .

Toxicological Profile

The toxicity of this compound has been evaluated through various studies focusing on its effects on human health:

- Occupational Exposure : A case-referent study indicated that exposure to isocyanates is a significant risk factor for developing occupational asthma, with odds ratios suggesting increased risk associated with higher exposure levels .

- Dermal and Respiratory Risks : Dermal exposure during industrial applications has been linked to respiratory sensitization. The compound can permeate protective equipment, emphasizing the need for stringent safety measures in workplaces where ACHI is used .

Study on Isocyanate Exposure in the Workplace

A comprehensive study analyzed airborne and biological monitoring of workers exposed to various isocyanates, including ACHI. Key findings included:

- Airborne Concentrations : The study reported low airborne concentrations of isocyanates (ranging from 0.0005 to 0.066 mg/m³), yet biological monitoring revealed significant metabolite concentrations in urine samples from workers engaged in activities like mixing and casting polyurethane products .

- Biological Monitoring Results : The geometric mean total isocyanate metabolite concentration was found to be 0.29 micromol/mol creatinine, with some samples exceeding the biological monitoring guidance value of 1.0 micromol/mol creatinine .

| Activity Type | Metabolite Concentration (micromol/mol creatinine) |

|---|---|

| Mixing and Casting | 12.64 |

| Semi-Automatic Moulding | 4.80 |

| Resin Application | 3.91 |

Health Effects Related to Isocyanates

Research indicates that exposure to ACHI and similar compounds can lead to significant health effects:

- Asthma Incidence : A correlation was established between exposure levels and the incidence of asthma among workers in industries utilizing isocyanates .

- Long-term Health Risks : Continuous exposure has been associated with chronic respiratory diseases, necessitating ongoing monitoring and research .

Propiedades

IUPAC Name |

(4-isocyanatocyclohexyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-7(12)13-9-4-2-8(3-5-9)10-6-11/h8-9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMCLGPVKBTBPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(CC1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.